(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol
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Overview
Description
(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-3-nitro-1H-pyrazole.
Reaction Conditions: The pyrazole derivative is then reacted with formaldehyde under basic conditions to introduce the methanol group at position 1.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to enhance yield and purity.
Chemical Reactions Analysis
(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
(4-Methyl-3-nitro-1H-pyrazol-1-yl)methanol can be compared with other similar compounds:
Properties
Molecular Formula |
C5H7N3O3 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(4-methyl-3-nitropyrazol-1-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-4-2-7(3-9)6-5(4)8(10)11/h2,9H,3H2,1H3 |
InChI Key |
TXELSKUDCLJZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
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